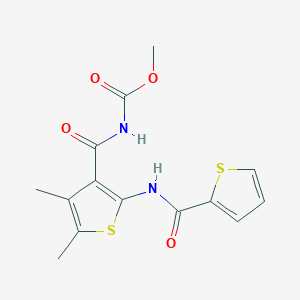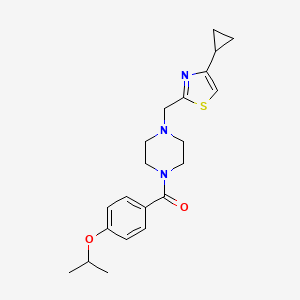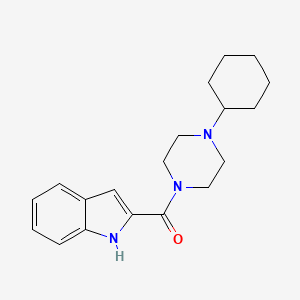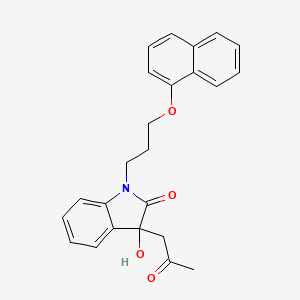
Diethyl 3,3'-(2,2-diméthyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate is an organic compound with the molecular formula C₁₆H₂₄O₈ It is characterized by its unique structure, which includes a 1,3-dioxane ring substituted with dimethyl and dioxo groups, and ester functionalities
Applications De Recherche Scientifique
Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a prodrug, where the ester groups can be hydrolyzed in vivo to release active carboxylic acids.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters that can be hydrolyzed under physiological conditions.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate typically involves the esterification of 1,3-dioxane-5,5-dipropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The general reaction scheme is as follows:
Starting Materials: 1,3-dioxane-5,5-dipropanoic acid, ethanol, acid catalyst (e.g., sulfuric acid).
Reaction Conditions: Reflux the mixture of starting materials in ethanol with a catalytic amount of sulfuric acid for several hours.
Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the desired ester.
Industrial Production Methods
On an industrial scale, the production of Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The carbonyl groups in the dioxane ring can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 1,3-dioxane-5,5-dipropanoic acid.
Reduction: Diethyl 3,3’-(2,2-dimethyl-4,6-dihydroxy-1,3-dioxane-5,5-diyl)dipropanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate primarily involves the hydrolysis of its ester groups to release the corresponding carboxylic acids. These acids can then interact with various molecular targets, depending on the specific application. For example, in drug delivery, the hydrolyzed product may interact with enzymes or receptors to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate: Characterized by its unique dioxane ring and ester functionalities.
Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate: Similar structure but with different substituents on the dioxane ring.
Uniqueness
Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo hydrolysis and participate in various chemical reactions makes it a versatile compound in both research and industrial settings.
Propriétés
IUPAC Name |
ethyl 3-[5-(3-ethoxy-3-oxopropyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O8/c1-5-21-11(17)7-9-16(10-8-12(18)22-6-2)13(19)23-15(3,4)24-14(16)20/h5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRYYLKXUUYJJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1(C(=O)OC(OC1=O)(C)C)CCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)
![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)


![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)
![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)

amine](/img/structure/B2385047.png)

![[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine](/img/structure/B2385051.png)
![1-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2385052.png)



